molecular formula C40H39ClN2O5S B12386534 Mito-Rh-S

Mito-Rh-S

Cat. No.: B12386534
M. Wt: 695.3 g/mol
InChI Key: HVOXTRZXBRINFM-JMFMGIQESA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Mito-Rh-S is a ratiometric near-infrared fluorescent probe designed to detect fluctuations in mitochondrial hypochlorous acid levels during ferroptosis in hepatocellular carcinoma cells. Hypochlorous acid is a reactive oxygen species produced mainly in mitochondria, and its abnormal levels can lead to mitochondrial dysfunction, which is associated with various diseases .

Preparation Methods

The synthesis of Mito-Rh-S involves the conjugation of a rhodamine moiety with a sensing group that responds to hypochlorous acid. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Mito-Rh-S undergoes specific reactions with hypochlorous acid, leading to a change in its fluorescence properties. The key reactions include:

Scientific Research Applications

Mito-Rh-S has several scientific research applications, including:

Mechanism of Action

Mito-Rh-S exerts its effects through the following mechanism:

    Molecular Target: The primary target of this compound is hypochlorous acid in mitochondria.

    Pathway: Upon reacting with hypochlorous acid, this compound undergoes oxidation, leading to a change in its fluorescence properties.

Comparison with Similar Compounds

Mito-Rh-S can be compared with other similar compounds, such as:

    Mito-Rh-Tz: Another mitochondria-targeting probe designed for imaging autophagic and endocytic fluxes.

    Mito-Rh: A fluorescent probe for adenosine triphosphate (ATP) in mitochondria.

This compound is unique in its ability to specifically detect hypochlorous acid levels during ferroptosis, making it a valuable tool for studying oxidative stress and mitochondrial dysfunction in various diseases .

Properties

Molecular Formula

C40H39ClN2O5S

Molecular Weight

695.3 g/mol

IUPAC Name

2-[(4E)-6-(diethylamino)-4-[(10-ethyl-2-methoxyphenothiazin-3-yl)methylidene]-2,3-dihydro-1H-xanthen-10-ium-9-yl]benzoic acid;hypochlorite

InChI

InChI=1S/C40H38N2O4S.ClO/c1-5-41(6-2)27-19-20-30-35(23-27)46-39-25(13-12-16-31(39)38(30)28-14-8-9-15-29(28)40(43)44)21-26-22-37-33(24-34(26)45-4)42(7-3)32-17-10-11-18-36(32)47-37;1-2/h8-11,14-15,17-24H,5-7,12-13,16H2,1-4H3;/q;-1/p+1/b25-21+;

InChI Key

HVOXTRZXBRINFM-JMFMGIQESA-O

Isomeric SMILES

CCN1C2=CC=CC=C2SC3=C1C=C(C(=C3)/C=C/4\CCCC5=C(C6=C(C=C(C=C6)N(CC)CC)[O+]=C45)C7=CC=CC=C7C(=O)O)OC.[O-]Cl

Canonical SMILES

CCN1C2=CC=CC=C2SC3=C1C=C(C(=C3)C=C4CCCC5=C(C6=C(C=C(C=C6)N(CC)CC)[O+]=C45)C7=CC=CC=C7C(=O)O)OC.[O-]Cl

Origin of Product

United States

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